molecular formula C17H19N5O2S B11233909 6-[4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine

6-[4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B11233909
M. Wt: 357.4 g/mol
InChI Key: PZZATOIDFWFXML-UHFFFAOYSA-N
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Description

1-(2-METHYL-5-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}BENZENESULFONYL)PIPERIDINE is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a triazolopyridazine core, which is known for its diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-METHYL-5-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}BENZENESULFONYL)PIPERIDINE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, followed by the annulation of the triazole ring on thiadiazole . The reaction conditions often include acid catalysis and specific temperature controls to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-quality products.

Chemical Reactions Analysis

Types of Reactions

1-(2-METHYL-5-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}BENZENESULFONYL)PIPERIDINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the piperidine and benzenesulfonyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

1-(2-METHYL-5-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}BENZENESULFONYL)PIPERIDINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-METHYL-5-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}BENZENESULFONYL)PIPERIDINE involves its interaction with specific molecular targets. The triazolopyridazine core can bind to enzymes and receptors, inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-METHYL-5-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}BENZENESULFONYL)PIPERIDINE stands out due to its unique combination of the triazolopyridazine core with the benzenesulfonyl and piperidine moieties

Properties

Molecular Formula

C17H19N5O2S

Molecular Weight

357.4 g/mol

IUPAC Name

6-(4-methyl-3-piperidin-1-ylsulfonylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C17H19N5O2S/c1-13-5-6-14(15-7-8-17-19-18-12-22(17)20-15)11-16(13)25(23,24)21-9-3-2-4-10-21/h5-8,11-12H,2-4,9-10H2,1H3

InChI Key

PZZATOIDFWFXML-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=NN=C3C=C2)S(=O)(=O)N4CCCCC4

Origin of Product

United States

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